

# Vorolanib kinase inhibition spectrum target receptors

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## Compound Focus: Vorolanib

CAS No.: 1013920-15-4

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## Vorolanib Kinase Inhibition Profile

Kinase Target	Alternative Name	Reported IC50 (nM)	Key Role in Signaling
KDR/VEGFR2 [1]	Kinase Insert Domain Receptor	1.12 nM	Primary mediator of VEGF-driven angiogenesis and vascular permeability [1].
PDGFRβ [1]	Platelet-Derived Growth Factor Receptor β	0.13 nM	Involved in pericyte recruitment and vascular stabilization [1] [2].
FLT3 [1]	FMS-like tyrosine kinase 3	0.63 nM	Regulates cell growth/proliferation in hematopoietic cells; often mutated in leukemia [1].
C-Kit [1]	Stem cell factor receptor	0.14 nM	Involved in cell survival and proliferation [1].
VEGFR1 [3]	FLT-1	85% inhib. at 1μM (Qualitative)	Binds VEGF-A and PlGF; role in pathological angiogenesis [3].

Kinase Target	Alternative Name	Reported IC50 (nM)	Key Role in Signaling
VEGFR3 [3]	FLT-4	85% inhib. at 1 $\mu$ M (Qualitative)	Primarily regulates lymphangiogenesis [3].
TIE2 [3]	TEK Receptor Tyrosine Kinase	~50% inhib. at 1 $\mu$ M (Qualitative)	Key for vascular stability and integrity; influenced by angiopoietins [3].
JAK1 [4] [5]	Janus Kinase 1	>50% IL-6 activity reduction (Qualitative)	Mediates inflammatory signaling, particularly downstream of IL-6 [4] [5].

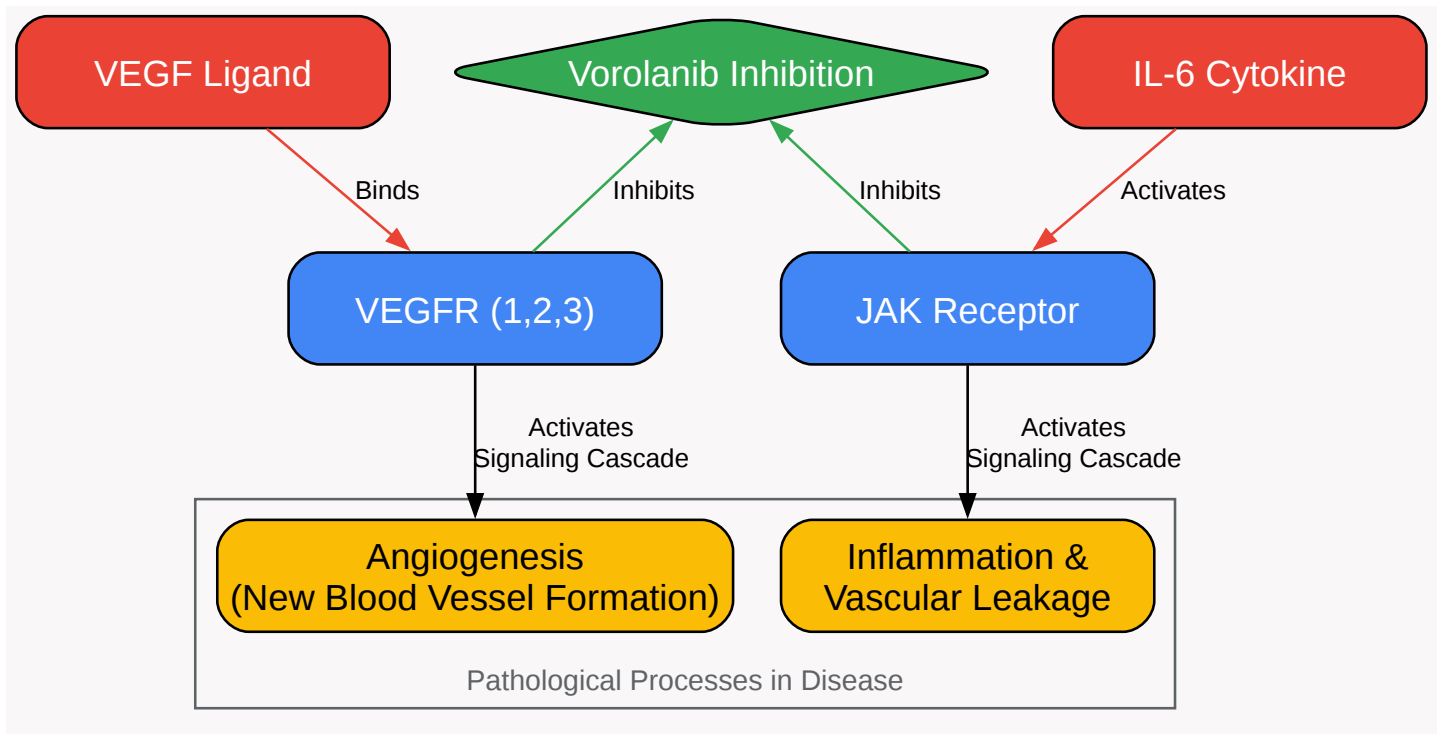
## Experimental Protocols for Profiling

The key methodologies used to determine **Vorolanib**'s kinase spectrum include binding assays, functional kinase activity assays, and cellular models.

- **In Vitro Competition Binding Assays (KINOMEScan):** This platform was used to generate the primary IC50 data for kinases like KDR and PDGFR $\beta$  [1]. The assay measures the ability of **Vorolanib** to compete with an immobilized, non-selective kinase inhibitor for binding to a specific kinase. The displacement is quantified to determine the dissociation constant (Kd) and IC50 values, providing a direct measure of binding affinity [1].
- **HotSpot Kinase Activity Assay:** This functional assay, used in comparative studies, directly measures a kinase's ability to transfer phosphate to a substrate [3]. The kinase is incubated with the substrate and [ $\gamma$ -33P]-ATP in the presence or absence of **Vorolanib**. The radioactive phosphate incorporation is spotted onto filter paper, washed, and quantified. Kinase activity in the test sample is expressed as a percentage of the activity in a vehicle control, allowing for the calculation of percent inhibition at specific concentrations (e.g., 1 $\mu$ M and 10 $\mu$ M) [3].
- **Kinase Inhibitor Pulldown (KiP) with Quantitative Proteomics:** This chemoproteomics workflow uses immobilized, non-selective kinase inhibitors as bait to enrich a wide range of kinases from cell lysates [6] [7]. To profile a specific drug like **Vorolanib**, the lysate is first pre-incubated with the soluble drug (the competitor). The immobilized kinobeads are then added. Kinases that are targets of **Vorolanib** will not bind to the beads, as their binding sites are occupied. The resulting mixture is analyzed using quantitative mass spectrometry (e.g., SILAC). Kinases significantly depleted in the drug-treated sample compared to the control are identified as cellular targets, providing an unbiased profiling method in a complex biological system [6].

## Mechanism of Action & Signaling Pathways

**Vorolanib** exerts its effects by intracellularly inhibiting specific receptor tyrosine kinases, disrupting pro-angiogenic and pro-inflammatory signaling pathways. The following diagram illustrates its core mechanism.



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**Vorolanib** inhibits key receptors in VEGF and IL-6/JAK pathways [4] [5] [3].

## Key Differentiating Properties

- **Improved Selectivity Profile:** **Vorolanib** was designed for higher kinase selectivity. It shows **4.7- to 15.4-fold lower IC50** for KDR, FLT3, and C-Kit compared to sunitinib, indicating higher potency for these targets, while being less potent against off-target kinases like RET and AMPKα1 [1].
- **Dual Anti-Angiogenic and Anti-Inflammatory Action:** Beyond VEGF inhibition, **Vorolanib** targets the JAK/STAT pathway. Preclinical data shows it reduces **IL-6 activity by more than 50%**, addressing both angiogenesis and inflammation which are key drivers in diseases like diabetic macular edema [4] [5].
- **Favorable Pharmacokinetics:** **Vorolanib** has a **shorter plasma half-life (4-8 hours)** compared to sunitinib (>40 hours), leading to limited tissue accumulation and potentially reduced systemic toxicity

[8] [3].

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